2-(chloromethyl)-1,3-thiazole-4-carbonitrile
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Overview
Description
2-(chloromethyl)-1,3-thiazole-4-carbonitrile is a heterocyclic compound containing a thiazole ring substituted with a chloromethyl group at the 2-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1,3-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert the cyano group to primary amines.
Cyclization Reactions: The compound can be used as a building block in the synthesis of more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used in substitution reactions. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(azidomethyl)-1,3-thiazole-4-carbonitrile or 2-(thiocyanatomethyl)-1,3-thiazole-4-carbonitrile can be formed.
Oxidation Products: Oxidation of the thiazole ring can yield sulfoxides or sulfones.
Reduction Products: Reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-(chloromethyl)-1,3-thiazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a precursor in the synthesis of pharmaceutical agents, particularly those with antimicrobial or anticancer properties. Its ability to undergo various chemical transformations makes it a versatile building block for drug development.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties. It can be incorporated into polymer backbones to impart specific functionalities, such as improved thermal stability or conductivity.
Biological Research: In biological studies, this compound is used as a probe to investigate enzyme mechanisms and protein interactions. Its reactivity with nucleophiles allows it to be used in labeling experiments to study protein function and structure.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine or lysine. This covalent modification can alter the function of the target protein, leading to changes in cellular processes. Additionally, the cyano group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(bromomethyl)-1,3-thiazole-4-carbonitrile: Similar to 2-(chloromethyl)-1,3-thiazole-4-carbonitrile, but with a bromine atom instead of chlorine. It exhibits similar reactivity but may have different biological activities due to the larger size and different electronegativity of bromine.
2-(chloromethyl)-1,3-oxazole-4-carbonitrile: Contains an oxazole ring instead of a thiazole ring. The presence of oxygen in the ring can influence the compound’s reactivity and biological properties.
2-(chloromethyl)-1,3-thiazole-5-carbonitrile: The cyano group is positioned at the 5-position instead of the 4-position. This positional isomer may have different chemical and biological properties due to the change in electronic distribution.
Uniqueness
This compound is unique due to the combination of its chloromethyl and cyano substituents on the thiazole ring. This specific arrangement allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2091593-06-3 |
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Molecular Formula |
C5H3ClN2S |
Molecular Weight |
158.61 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H3ClN2S/c6-1-5-8-4(2-7)3-9-5/h3H,1H2 |
InChI Key |
VOLPPSIJTTWWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CCl)C#N |
Purity |
95 |
Origin of Product |
United States |
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